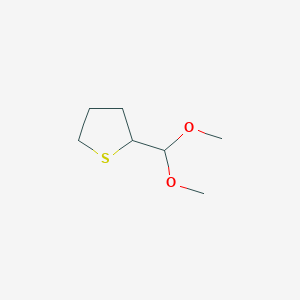

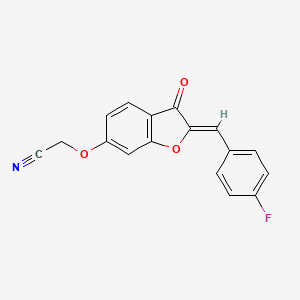

N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It seems to contain a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound “2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride” was synthesized from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine .

Applications De Recherche Scientifique

Pyrimidine N-oxides and Their Oxidation

Research on pyrimidine N-oxides, specifically focusing on the oxidation of 5-nitrosopyrimidine-4, 6-diamine, reveals the formation of compounds such as 4, 6-diamino-5-nitropyrimidin-2-ol, 5-nitropyrimidine- 4, 6-diamine, and 5-nitropyrimidine-4, 6-diamine 1, 3-dioxide. These findings contribute to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals and material science (Cowden & Jacobson, 1980).

Antiproliferative Activity of Pyrimidine Derivatives

The synthesis and evaluation of 2,6-diamino-9-benzyl-9-deazapurine and related compounds have shown significant antiproliferative activity on various cell lines, including CCRF-CEM, HL-60, HeLa S3, and L1210. This highlights the potential therapeutic applications of pyrimidine derivatives in cancer treatment (Otmar et al., 2004).

Hydrogen Bonding in Nitroaniline Analogues

Studies on hydrogen bonding in nitroaniline analogues, specifically in 2-amino-4,6-dimethoxy-5-nitropyrimidine, have elucidated the formation of sheets built from alternating rings. This research provides insights into the molecular structures and interactions of nitropyrimidine derivatives, which can have implications in the design of new materials and pharmaceutical compounds (Glidewell et al., 2003).

Rhenium(I) Polypyridine Complexes as Phosphorescent Sensors

The development of rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety for the detection of nitric oxide (NO) showcases the potential of these complexes as phosphorescent sensors. These findings could lead to advances in the development of diagnostic tools and sensors in biomedical applications (Choi et al., 2013).

Ring Transformation in Pyrimidinones

Research on the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one has demonstrated its reactivity with carbonyl compounds, leading to the formation of 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines. These transformations highlight the versatility of pyrimidinones in synthetic chemistry, with potential applications in drug development and material science (Nishiwaki et al., 2003).

Propriétés

IUPAC Name |

4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUEUHNRYVEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)

![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)

![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)